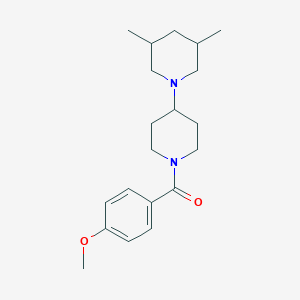
1-(2-Fluorobenzyl)-4-(3-phenylpropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorobenzyl)-4-(3-phenylpropyl)piperazine is an organic compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development. This particular compound features a fluorobenzyl group and a phenylpropyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzyl)-4-(3-phenylpropyl)piperazine typically involves the reaction of 2-fluorobenzyl chloride with 4-(3-phenylpropyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Fluorobenzyl)-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
1-(2-Fluorobenzyl)-4-(3-phenylpropyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorobenzyl)-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl and phenylpropyl groups may enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(3-phenylpropyl)piperazine: Lacks the fluorine atom, which may affect its chemical and biological properties.
1-(2-Chlorobenzyl)-4-(3-phenylpropyl)piperazine: Contains a chlorine atom instead of fluorine, which may alter its reactivity and interactions.
1-(2-Methylbenzyl)-4-(3-phenylpropyl)piperazine: Features a methyl group instead of fluorine, potentially impacting its pharmacological profile.
Uniqueness: The presence of the fluorine atom in 1-(2-Fluorobenzyl)-4-(3-phenylpropyl)piperazine distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a unique and valuable compound for research and development.
Propriétés
Formule moléculaire |
C20H25FN2 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1-[(2-fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C20H25FN2/c21-20-11-5-4-10-19(20)17-23-15-13-22(14-16-23)12-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11H,6,9,12-17H2 |
Clé InChI |
CZEZXZRNBONEFN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884024.png)

![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10884034.png)
![2-{2-chloro-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenoxy}acetohydrazide](/img/structure/B10884038.png)
![1-[4-(Naphthalene-1-carbonyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10884039.png)
![N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide](/img/structure/B10884048.png)
![2-(biphenyl-4-yl)-2-oxoethyl 2-[2-({2-[2-(biphenyl-4-yl)-2-oxoethoxy]-2-oxoethyl}amino)-2-oxoethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10884049.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B10884059.png)

![1-Benzyl-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B10884067.png)
![2-{5-[(E)-2-(4-Methoxy-phenyl)-vinyl]-2H-[1,2,4]triazol-3-yl}-phenol](/img/structure/B10884088.png)
![4-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10884093.png)
![(2,3-Dimethoxyphenyl)[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10884094.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B10884099.png)
